2-(1H-pyrrol-2-yl)thiazolidine

Description

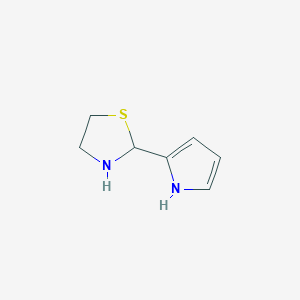

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1H-pyrrol-2-yl)-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c1-2-6(8-3-1)7-9-4-5-10-7/h1-3,7-9H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGXKCKAHZVOKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1h Pyrrol 2 Yl Thiazolidine and Analogous Systems

Cyclization Reactions for Thiazolidine (B150603) Ring Formation

The formation of the thiazolidine ring is a classic cyclocondensation reaction that serves as the foundation for synthesizing a vast array of derivatives. This process typically involves the reaction of a carbonyl compound with a bifunctional aminothiol.

Approaches to C-2 Substituted Thiazolidines

The most direct and widely employed method for the synthesis of 2-substituted thiazolidines is the condensation of an aldehyde or ketone with a β-aminothiol, such as cysteamine or L-cysteine. For the specific synthesis of 2-(1H-pyrrol-2-yl)thiazolidine, this involves the reaction of pyrrole-2-carbaldehyde with cysteamine. This reaction is highly efficient and proceeds under mild conditions, often at room temperature and neutral pH. dss.go.th The reaction is site-specific, with the aldehyde carbon becoming the C-2 position of the newly formed thiazolidine ring. nih.gov This method's versatility allows for a wide range of substituents at the C-2 position, dictated by the choice of the starting aldehyde.

The reaction can be performed under various conditions, including in aqueous or alcoholic solvents. It is a cornerstone reaction for creating peptide and protein conjugates, where an N-terminal cysteine (containing a 1,2-aminothiol) reacts with an aldehyde to form a stable thiazolidine linkage. nih.govdiva-portal.org

Role of Amine and Thiol Reactants in Ring Closure

The mechanism of thiazolidine formation from an aldehyde and an aminothiol like cysteamine is a well-understood, two-step process. dss.go.thnih.gov

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine group of the aminothiol on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate. Subsequent dehydration (loss of a water molecule) leads to the formation of a Schiff base or, more accurately, a reactive iminium ion. researchgate.net

Intramolecular Cyclization: The thiol group, which is a potent nucleophile, then attacks the iminium carbon in an intramolecular fashion. This ring-closing step is typically rapid and irreversible, leading to the formation of the stable, five-membered thiazolidine ring. dss.go.th

The entire process is a cyclocondensation reaction that can be catalyzed by acid or, in some cases, proceeds efficiently without a catalyst at physiological pH. nih.govrsc.org The stability and specificity of this reaction make it a valuable tool in bioconjugation and synthetic chemistry. diva-portal.org

Integration of Pyrrole (B145914) Moieties via Condensation and Coupling Strategies

Attaching the pyrrole ring at the C-2 position of the thiazolidine core is most effectively achieved by using a pre-functionalized pyrrole building block in the cyclization step. However, other advanced methods, such as cross-coupling and multicomponent reactions, offer alternative, albeit more complex, pathways.

Palladium-Catalyzed Cross-Coupling Reactions for Pyrrole Attachment

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While direct condensation is the most common route to this compound, a hypothetical cross-coupling strategy could also be envisioned. This would likely involve two main approaches:

Coupling of a 2-functionalized thiazolidine with a pyrrole derivative: This pathway would require the synthesis of a stable 2-halothiazolidine or a thiazolidine-2-boronic ester. This activated thiazolidine could then be coupled with a pyrrole nucleophile or a halopyrrole, respectively, using a palladium catalyst. However, the stability of 2-halothiazolidines can be a significant challenge.

Buchwald-Hartwig Amination: A variation could involve the palladium-catalyzed coupling of an unactivated secondary alkyl halide (a 2-bromothiazolidine) with a nitrogen nucleophile like pyrrole. nih.gov This type of reaction is known but less common for this specific application. youtube.com

These cross-coupling methods are generally more suited for constructing aryl- or heteroaryl-substituted pyrroles where C-H activation or coupling with aryl halides is employed. rsc.org For the target molecule, such a multi-step approach is less atom-economical and more complex than direct condensation. The future of palladium catalysis is trending towards using minimal amounts of the metal (ppm levels) in aqueous micellar environments to enhance sustainability. youtube.com

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements from all starting materials, offer an efficient and diversity-oriented approach to complex molecules. nih.gov An MCR for synthesizing a pyrrole-substituted thiazolidine system could be designed.

For example, a three-component reaction involving an aldehyde (pyrrole-2-carbaldehyde), an amine, and a thiol-containing compound (like thioglycolic acid) is a well-established method for producing 2,3-disubstituted thiazolidin-4-ones. nih.gov Adapting this to form a thiazolidine would involve using an aminothiol. A one-pot, four-component strategy has been reported for the synthesis of thiazolidine-2-imines from aldehydes, alkynes, amines, and isothiocyanates, showcasing the power of MCRs in building this heterocyclic core. nih.gov

The table below illustrates examples of MCRs used to generate thiazolidine and related heterocyclic cores, demonstrating the potential for applying this strategy to the synthesis of this compound.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product Type | Reference |

| Aldehyde | Aniline | Thioglycolic acid | --- | [Et3NH][HSO4], 80 °C | 1,3-Thiazolidin-4-one | nih.gov |

| Aldehyde | Amine | Thioglycolic acid | --- | Fe3O4/SiO2/Salen/Mn/IL MNPs, Solvent-free | 1,3-Thiazolidin-4-one | nih.gov |

| Aldehyde | Alkyne | Amine | Isothiocyanate | Cu(I) and Zn(II) | Thiazolidine-2-imine | nih.gov |

| Isatin | Sarcosine | 5-Arylidene-3-(prop-2-ynyl)thiazolidine-2,4-dione | Azide | Cu(I) / PEG-400 | Dispiro-thiazolidine-2,4-dione | rsc.org |

This table is interactive and can be sorted by column headers.

Advanced Synthetic Techniques and Catalysis

Modern synthetic chemistry emphasizes the use of advanced techniques and catalysts to improve reaction efficiency, reduce environmental impact, and enhance product yields. These principles are highly applicable to the synthesis of thiazolidine derivatives.

Catalysis: The formation of thiazolidines from aldehydes and aminothiols can often proceed without a catalyst, especially at physiological pH. rsc.org However, various catalysts can be employed to accelerate the reaction or improve yields.

Acid Catalysis: Protic or Lewis acids can activate the carbonyl group of the aldehyde, making it more electrophilic and facilitating the initial nucleophilic attack by the amine.

Organocatalysis: Chiral organocatalysts derived from natural sources, such as L-proline and thiazolidine-4-carboxylic acid, have been successfully used in asymmetric reactions to produce chiral thiazolidine derivatives. benthamdirect.com

Green Catalysts: In line with the principles of green chemistry, researchers have developed environmentally benign catalytic systems. These include using deep eutectic solvents (DESs), which can act as both the solvent and the catalyst, and solid-supported catalysts like silica-supported iodine, which allow for easy separation and recycling. frontiersin.org

The following table summarizes various catalytic systems and conditions used in the synthesis of thiazolidine and thiazolidinone derivatives.

| Reaction Type | Catalyst | Solvent | Conditions | Key Advantage | Reference(s) |

| Knoevenagel Condensation | Choline chloride: N-methylurea (DES) | Deep Eutectic Solvent (DES) | 2 hours | Green, solvent and catalyst in one | frontiersin.orgnih.govnih.gov |

| Knoevenagel Condensation | I2-Silica / K2CO3 | --- | 70-80 °C, Solvent-free | Recyclable solid-supported catalyst | |

| Cyclocondensation | [Et3NH][HSO4] | --- | 80 °C | Reusable ionic liquid catalyst | nih.gov |

| Cyclocondensation | None (Catalyst-free) | Aqueous buffer | Physiological pH (7.4) | Biocompatible, simple | nih.govrsc.org |

| Asymmetric Aldol | Thiazolidine-based organocatalyst | --- | Solvent-free | High stereoselectivity | benthamdirect.com |

This table is interactive and can be sorted by column headers.

Advanced Techniques:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields in the synthesis of thiazolidine derivatives. rsc.orgmdpi.com

Solvent-Free Reactions: Conducting reactions under solvent-free conditions ("neat") reduces waste and environmental impact, which is a key goal of green chemistry. Several methods for thiazolidinone synthesis have been successfully adapted to solvent-free protocols. nih.gov

By leveraging these advanced methods, the synthesis of this compound and its analogs can be achieved with high efficiency, selectivity, and sustainability.

Green Chemistry Principles in Thiazolidine Synthesis

The integration of green chemistry principles into the synthesis of thiazolidine frameworks aims to reduce the environmental impact by minimizing hazardous substances, improving energy efficiency, and utilizing renewable resources. A key area of development is the replacement of conventional, often toxic, organic solvents with more benign alternatives.

Deep Eutectic Solvents (DESs): Research has demonstrated the successful synthesis of thiazolidinedione derivatives using deep eutectic solvents (DESs). frontiersin.orgnih.gov These solvents, which can be combinations of substances like choline chloride and N-methylurea, serve as both the reaction medium and catalyst, eliminating the need for traditional volatile organic compounds (VOCs). frontiersin.orgnih.gov In a typical procedure, an aldehyde and a thiazolidine precursor are stirred in the DES until the reaction is complete, after which the product can often be precipitated by simply adding water. frontiersin.org This methodology offers high yields (ranging from approximately 21% to 91%), easy product isolation, and the potential for solvent recycling. nih.gov Although not specifically documented for this compound, this approach is highly applicable to its synthesis from pyrrole-2-carboxaldehyde and cysteamine, offering a significantly greener pathway.

Heterogeneous Catalysis: Another cornerstone of green synthesis is the use of reusable catalysts. An efficient, one-pot, three-component protocol for synthesizing spiro thiazolidines has been reported using l-proline functionalized manganese ferrite magnetic nanorods as a recyclable nanocatalyst. nih.gov This method highlights the advantages of easy catalyst recovery (using an external magnet) and reuse without significant loss of activity, which are critical for sustainable chemical production. nih.gov

Solvent-Free and Microwave-Assisted Protocols

The pursuit of more efficient and environmentally friendly synthetic routes has led to the widespread adoption of solvent-free reaction conditions and microwave irradiation as an alternative energy source. These techniques often lead to dramatically reduced reaction times, increased product yields, and simplified work-up procedures.

Microwave Irradiation: Microwave-assisted organic synthesis has become a powerful tool for constructing heterocyclic compounds, including thiazolidines. researchgate.netrasayanjournal.co.in The process involves subjecting the reactants to microwave irradiation, which provides rapid and uniform heating, often accelerating reaction rates by orders of magnitude compared to conventional heating methods. For instance, the synthesis of 5-benzylidene-thiazolidine-2,4-dione and its 2-thioxo analog has been efficiently achieved under solid-phase, solvent-free conditions using microwave irradiation, with reaction times as short as 6-8 minutes. researchgate.net

This approach is directly translatable to the synthesis of this compound. A solvent-free reaction between pyrrole-2-carboxaldehyde and cysteamine, potentially adsorbed onto a solid support like silica gel, under microwave irradiation would be expected to yield the target compound rapidly and efficiently. The table below compares conventional and microwave-assisted methods for analogous Knoevenagel condensation reactions used in thiazolidine synthesis.

Solvent-Free Synthesis: Catalyst- and solvent-free conditions represent an ideal green chemistry scenario. The synthesis of 2-iminothiazolidines has been achieved by reacting inactive aziridines and aroyl isothiocyanates at room temperature without any catalyst or solvent. nih.gov Similarly, 1,3-thiazolidin-4-ones can be synthesized using ammonium persulfate as an economical catalyst under solvent-free conditions at 90 °C, resulting in high yields. nih.gov These examples underscore the potential for developing a clean, solventless protocol for the condensation of pyrrole-2-carboxaldehyde with cysteamine.

Regioselective and Stereoselective Synthesis Considerations

Controlling the regiochemistry and stereochemistry of the thiazolidine ring is crucial for developing compounds with specific biological activities. The formation of the this compound structure from pyrrole-2-carboxaldehyde and cysteamine is inherently regioselective, as the amine group of cysteamine preferentially attacks the aldehyde carbonyl, leading to a Schiff base intermediate, which then cyclizes via intramolecular attack by the thiol group.

Regioselectivity: In more complex systems, regioselectivity becomes a significant challenge. For instance, the synthesis of indole-thiazolidine-2,4-dione coupled isoxazoles has been achieved through a copper(I)-catalyzed one-pot regioselective reaction. thesciencein.org Such strategies are vital when multiple reactive sites are present, ensuring the formation of the desired constitutional isomer. The synthesis of 2-hetaryl-substituted 4-thiazolidinones has been accomplished by reacting mercapto acids with aldimines derived from the condensation of pyrrole-2-carbaldehyde and various aromatic amines, demonstrating precise regiochemical control. iaea.org

Stereoselectivity: When the thiazolidine ring is formed from a chiral precursor, such as L-cysteine instead of cysteamine, a chiral center is established at the C-4 position. This can influence the stereochemical outcome at the newly formed C-2 center. The condensation of L-cysteine with aldehydes can produce a mixture of (2R,4R) and (2S,4R) diastereomers. researchgate.net The ratio of these diastereomers can be influenced by reaction conditions, and they often exhibit an equilibrium in solution through a ring-opening and closing mechanism. researchgate.net

The development of highly stereoselective methods is a key focus of modern organic synthesis. An efficient protocol for the stereoselective synthesis of spirocyclic pyrrolothiazolidines has been developed using a three-component reaction catalyzed by magnetic nanorods, yielding the endo-isomers with high selectivity. nih.gov The stereochemistry of these complex molecules was confirmed using advanced NMR spectroscopy techniques. nih.gov This demonstrates the potential for using chiral catalysts or auxiliaries to control the stereochemistry at the C-2 position of this compound during its formation.

The table below summarizes key findings from studies on regioselective and stereoselective synthesis relevant to thiazolidine systems.

Mechanistic Investigations of Biological Activities of 2 1h Pyrrol 2 Yl Thiazolidine Derivatives

Enzyme Inhibition and Modulation Mechanisms

Derivatives of the 2-(1H-pyrrol-2-yl)thiazolidine scaffold have been the subject of numerous studies to elucidate their mechanisms of action, particularly focusing on their ability to inhibit or modulate various enzyme systems. This has revealed their potential as antibacterial, neuroprotective, and cytoprotective agents.

Impact on Bacterial Enzyme Systems (e.g., MurB)

A significant area of investigation has been the antibacterial properties of thiazolidine (B150603) derivatives, with a particular focus on their interaction with the Mur enzyme family, which is crucial for bacterial cell wall biosynthesis. mdpi.comresearchgate.net The enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is a key player in this pathway, catalyzing the reduction of UDP-N-acetyl-enolpyruvyl-glucosamine to UDP-N-acetylmuramic acid. mdpi.com Its absence in eukaryotes makes it an attractive target for the development of novel antibacterial agents. researchgate.net

Thiazolidin-4-one derivatives have been identified as inhibitors of MurB. researchgate.net The antibacterial efficacy of these compounds is often linked to the specific substitutions on the thiazolidine ring and any associated aromatic groups. researchgate.net For instance, some 3,5-dioxopyrazolidines have demonstrated antimicrobial activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting MurB, although they may also affect other Mur enzymes like MurA and MurC. frontiersin.org

Docking studies with various thiazolidinone derivatives have provided insights into their binding modes within the MurB active site. For example, some studies suggest strong hydrogen bonding interactions between the carbonyl oxygen of the core ring and key amino acid residues. mdpi.com In the case of certain pyrrolidinediones, another class of compounds investigated for Mur inhibition, a diarylpyrrolidinedione scaffold was found to inhibit MurA without interacting with the key Cys115 residue, suggesting an alternative binding mode. nih.gov

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Thiazolidin-4-one derivatives | MurB | Act as inhibitors of MurB, crucial for bacterial cell wall synthesis. researchgate.net | researchgate.net |

| 3,5-Dioxopyrazolidines | MurB, MurA, MurC | Exhibit antimicrobial activity against resistant bacteria by inhibiting Mur enzymes. frontiersin.org | frontiersin.org |

| Diarylpyrrolidinediones | MurA | Inhibit MurA through a mechanism that does not involve the Cys115 residue. nih.gov | nih.gov |

Influence on Oxidoreductases (e.g., NAD(P)H-Quinone Oxidoreductase 1)

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic flavoenzyme that plays a crucial role in cellular protection against oxidative stress and xenobiotics. redalyc.org It catalyzes the two-electron reduction of quinones, a process that generally leads to their detoxification. uniprot.org The induction of NQO1 is a key component of the cellular antioxidant response. redalyc.org

Several studies have explored the ability of various heterocyclic compounds, including those with structures related to thiazolidine, to modulate NQO1 activity. For instance, 5-arylamino-2-methyl-4,7-dioxobenzothiazoles were synthesized and evaluated for their ability to modulate NQO1 activity in human lung cancer cells. nih.gov Some of these compounds were found to be potent modulators of NQO1 and also exhibited cytotoxic activity against cancer cell lines. nih.gov

The induction of NQO1 gene expression is often mediated through the Antioxidant Response Element (ARE), a regulatory element found in the promoter region of NQO1 and other phase II detoxification enzymes. nih.gov Compounds that can activate this pathway are of interest for their potential chemopreventive properties. tandfonline.com For example, the flavonol quercetin (B1663063) has been shown to increase NQO1 mRNA expression and enzyme activity in human breast carcinoma cells, likely through an ARE-dependent mechanism. nih.gov Similarly, novel 4-aminoquinazoline derivatives have demonstrated the ability to induce NQO1 in murine hepatoma cells at low concentrations, highlighting their potential as cytoprotective agents. tandfonline.com

Research into pyrrole-benzimidazole derivatives has also shown a connection to NQO1. Docking analyses have been performed to understand the interaction between these compounds and human NQO1, correlating with their observed antioxidant activities. researchgate.net

| Compound Class | Enzyme | Effect | Reference |

|---|---|---|---|

| 5-arylamino-2-methyl-4,7-dioxobenzothiazoles | NQO1 | Modulation of activity and cytotoxicity in cancer cells. nih.gov | nih.gov |

| Quercetin | NQO1 | Induction of mRNA expression and enzyme activity. nih.gov | nih.gov |

| 4-aminoquinazolines | NQO1 | Potent inducers of NQO1 activity. tandfonline.com | tandfonline.com |

| Pyrrole-benzimidazole derivatives | NQO1 | Potential interaction based on docking studies, linked to antioxidant activity. researchgate.net | researchgate.net |

Inhibition of Neurodegenerative Disease-Related Enzymes (e.g., Acetylcholinesterase, BACE 1)

The inhibition of enzymes implicated in the pathology of neurodegenerative diseases, such as Alzheimer's disease, is a key therapeutic strategy. nih.govajpbp.com Thiazole (B1198619) and thiazolidine derivatives have emerged as promising candidates for this purpose. nih.gov

One of the primary targets is acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). researchgate.net Inhibiting AChE can help to restore acetylcholine levels in the brain, which is a recognized approach for treating the symptoms of Alzheimer's disease. researchgate.net Pyrrole-based heterocyclic compounds have been synthesized and shown to be potent inhibitors of AChE. researchgate.net For example, certain pyrrole (B145914) derivatives demonstrated Ki values in the nanomolar range against AChE. researchgate.net Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the active site of the enzyme. researchgate.net

Another critical enzyme in Alzheimer's disease pathology is beta-secretase 1 (BACE1), which is involved in the production of amyloid-beta peptides that form plaques in the brain. nih.gov Thiazolidinedione derivatives have been investigated as potential BACE1 inhibitors. nih.gov Structure-based design has led to the development of various chemotypes, including aminohydantoins, aminooxazolines, and aminothiazolines, with the aim of improving potency and selectivity for BACE1. nih.gov

Furthermore, thiazolidinedione derivatives have shown inhibitory effects on glycogen (B147801) synthase kinase-3β (GSK-3β), an enzyme involved in the phosphorylation of tau protein, another hallmark of Alzheimer's disease. nih.gov Some derivatives displayed promising inhibition of GSK-3β and tau aggregation with IC50 values in the sub-micromolar range. nih.gov

| Compound Class | Target Enzyme | Relevance to Neurodegenerative Disease | Reference |

|---|---|---|---|

| Pyrrole-based heterocycles | Acetylcholinesterase (AChE) | Potent inhibition, restoring acetylcholine levels. researchgate.net | researchgate.net |

| Thiazolidinedione derivatives | Beta-secretase 1 (BACE1) | Inhibition to reduce amyloid-beta peptide production. nih.gov | nih.gov |

| Thiazolidinedione derivatives | Glycogen synthase kinase-3β (GSK-3β) | Inhibition of tau protein phosphorylation and aggregation. nih.gov | nih.gov |

Receptor-Mediated Biological Action

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism in Thiazolidinedione Analogues

Thiazolidinediones (TZDs) are a well-known class of compounds that act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in adipogenesis, glucose metabolism, and inflammation. nih.govturkjps.orgnih.gov The activation of PPARγ by TZDs improves insulin (B600854) sensitivity, making them effective in the management of type 2 diabetes. mdpi.com

The interaction between TZDs and PPARγ is highly specific. These ligands typically adopt a U-shaped conformation within the ligand-binding domain of the receptor. turkjps.org The binding is characterized by both hydrophobic interactions and hydrogen bonds with the polar acidic head of the TZD. turkjps.org The structure of the TZD, including the nature of the lipophilic tail and the linker connecting it to the thiazolidinedione core, significantly influences its binding affinity and agonistic activity. turkjps.org

Numerous studies have synthesized and evaluated novel TZD derivatives to explore their structure-activity relationships as PPARγ agonists. acs.orgmdpi.com For example, docking studies of novel TZD derivatives have shown strong binding to PPARγ, comparable to the established drug rosiglitazone. mdpi.comnih.gov These interactions are predicted to lead to the activation of the receptor. mdpi.com Interestingly, some research suggests that certain derivatives may interact with a minor binding site on PPARγ, in addition to the primary ligand-binding pocket. mdpi.com

The activation of PPARγ by thiazolidinediones can also induce the differentiation of bone marrow stromal cells into adipocytes. nih.gov This effect is dose- and time-dependent and is enhanced by the presence of other adipogenic agents. nih.gov This highlights the direct regulatory role of thiazolidinediones on bone marrow cell differentiation through PPARγ. nih.gov

| Compound Class | Receptor | Biological Effect | Reference |

|---|---|---|---|

| Thiazolidinediones (TZDs) | PPARγ | Agonism, leading to improved insulin sensitivity. mdpi.com | mdpi.com |

| Novel TZD derivatives | PPARγ | Strong binding and predicted activation, similar to rosiglitazone. mdpi.comnih.gov | mdpi.comnih.gov |

| Thiazolidinediones (BRL49653, pioglitazone) | PPARγ | Induction of adipocyte differentiation in bone marrow stromal cells. nih.gov | nih.gov |

Interactions with Other Nuclear Receptors

While the interaction of thiazolidinedione derivatives with PPARγ is well-established, there is growing interest in their effects on other nuclear receptors. Nuclear receptors are a large family of ligand-activated transcription factors that regulate a wide array of physiological processes. nih.govresearchgate.net

Some thiazolidinedione derivatives have been found to exhibit dual agonistic activity on both PPARα and PPARγ. researchgate.net PPARα is predominantly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and kidney. frontiersin.org Dual PPARα/γ agonists could potentially offer therapeutic benefits in managing both hyperglycemia and dyslipidemia. researchgate.net

Furthermore, the biological activity of some 4-thiazolidinone (B1220212) derivatives has been linked to the aryl hydrocarbon receptor (AhR), another ligand-activated transcription factor. mdpi.com Studies have shown that the expression of genes related to PPARγ, AhR, and other nuclear receptors like the pregnane (B1235032) X receptor (PXR) can be altered by these compounds, suggesting a complex interplay between different nuclear receptor signaling pathways. mdpi.com

It is also important to note that some of the biological effects of PPAR ligands may occur through mechanisms independent of direct receptor binding. nih.govwiley.com These receptor-independent actions could contribute to the diverse pharmacological profiles of these compounds. nih.govwiley.com The continued exploration of the interactions between this compound derivatives and various nuclear receptors will likely uncover novel therapeutic opportunities and provide a deeper understanding of their mechanisms of action.

Mechanisms Underlying Anti-Proliferative and Antitumor Effects

Induction of Cellular Pathway Dysregulation

Thiazolidine derivatives, including those with a pyrrole moiety, exert their anti-proliferative effects through the induction of apoptosis (programmed cell death) and cell cycle arrest. ijcrt.orgbohrium.com These compounds can modulate the levels of key proteins involved in these processes. For instance, they have been shown to increase the expression of pro-apoptotic proteins such as p53, PTEN, and BAX, while simultaneously decreasing the levels of anti-apoptotic proteins like Bcl-2. nih.govnih.gov This shift in the balance between pro- and anti-apoptotic factors ultimately pushes the cancer cell towards self-destruction.

Furthermore, some thiazolidinone derivatives have been found to inhibit the phosphorylation of translation initiation factor eIF2α, a critical step in protein synthesis, thereby halting cancer cell growth. researchgate.net Mechanistic studies have revealed that the most cytotoxic of these compounds can trigger oxidative stress within cancer cells, contributing to their pro-apoptotic activity. researchgate.net The dysregulation of the mTOR pathway, often implicated in cancer, is another potential target, with some derivatives showing promise in this area. mdpi.com

The structure-activity relationship (SAR) is crucial, with substitutions on the thiazolidine and pyrrole rings significantly influencing the anticancer activity. bohrium.com For example, the presence of electron-withdrawing groups on the molecule can enhance its potency. mdpi.com

Disruption of Cancer Cell Line Metabolism

A hallmark of many cancer cells is their altered glucose metabolism. mdpi.com Thiazolidine derivatives have the potential to selectively target these cancer cells by interfering with their dysregulated glucose utilization, which can lead to metabolic stress and ultimately, cell death. mdpi.comresearchgate.net While the precise mechanisms are still under investigation, this metabolic targeting represents a key aspect of their antitumor action.

Antimicrobial Action Modalities

The this compound scaffold is also a fertile ground for the development of novel antimicrobial agents. These compounds have demonstrated both bactericidal and bacteriostatic activities, as well as a broad spectrum of antifungal action.

Bactericidal and Bacteriostatic Mechanisms

Derivatives of this compound have shown notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. scielo.brnih.govscienceopen.com The mechanism of action is often tied to the inhibition of essential bacterial enzymes. For example, some thiazole derivatives bearing a pyrrole moiety have been identified as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. nih.govacs.org The inhibition of these enzymes disrupts critical cellular processes, leading to bacterial cell death.

The specific substitutions on the heterocyclic rings play a significant role in the antibacterial potency. nih.gov For instance, certain substitutions on the pyrrole ring are pivotal for the activity of these compounds as DNA gyrase inhibitors. nih.gov The combination of the thiazolidine and pyrrole rings within a single molecule can result in synergistic effects, leading to enhanced antibacterial efficacy. nih.gov

Interactive Table: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 4f | E. coli (ATCC 25922) | MIC: <31.25 µg/ml | scielo.brscielo.br |

| 4b | K. pneumoniae (NCTC 9633) | MIC: 62.5 µg/ml | scielo.brscielo.br |

| 18 | Gram-positive bacteria | Active | researchgate.net |

| 2b | S. aureus | Strong | impactfactor.org |

| 2j | E. coli | Strong | impactfactor.org |

MIC: Minimum Inhibitory Concentration

Antifungal Action Spectrum

Derivatives of this compound have demonstrated a broad spectrum of antifungal activity against various fungal species, including Candida albicans, Aspergillus fumigatus, and phytopathogenic fungi. nih.govnih.govmdpi.com The antifungal mechanism often involves the inhibition of key fungal enzymes. For instance, azole-containing derivatives are known to inhibit fungal CYP51, an enzyme essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov

The structural features of these compounds are critical for their antifungal potency. For example, 2,4,5-trioxopyrrolidin-1,3-thiazolidine derivatives have shown a relatively broad-spectrum of antifungal activity against several plant pathogenic fungi. researchgate.netacs.org The presence of the pyrrole nucleus itself is known to contribute to antifungal activity. scielo.br

Interactive Table: Antifungal Activity of this compound Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Activity | Reference |

|---|---|---|---|

| Aryl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methanes | Candida albicans, Candida spp. | Active | nih.gov |

| 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate | C. albicans, C. tropicalis, A. fumigatus, A. flavus, A. niger | MIC90: 21.87 to 43.75 µg ml-1 | nih.gov |

| 2,4,5-trioxopyrrolidin-1,3-thiazolidine derivatives | Phytophthora infestans, Fusarium solani, Alternaria solani | Broad-spectrum | researchgate.netacs.org |

| 4f | C. glabrata (ATCC 24433) | MIC: 31.25 µg/ml | scielo.br |

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of organisms

Antiviral Activity Mechanisms, Including HIV-1 Fusion Inhibition Targeting gp41

A particularly significant area of research for this compound derivatives is their potent antiviral activity, especially against the Human Immunodeficiency Virus type 1 (HIV-1). nih.gov The primary mechanism of action is the inhibition of HIV-1 entry into host cells by targeting the viral envelope glycoprotein (B1211001) gp41. researchgate.netnih.govglobalauthorid.com

HIV-1 entry is a multi-step process that involves the binding of the viral glycoprotein gp120 to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4). nih.gov This binding triggers conformational changes in gp41, leading to the formation of a six-helix bundle (6-HB) core structure. nih.gov The formation of this 6-HB is critical for bringing the viral and cellular membranes into close proximity, facilitating their fusion and the subsequent entry of the viral contents into the host cell. nih.gov

Derivatives of this compound have been designed to specifically inhibit the formation of this gp41 six-helix bundle. researchgate.netnih.gov Molecular docking studies have shown that these small molecules can fit into a deep hydrophobic pocket on the gp41 NHR-trimer, a key component of the 6-HB. researchgate.netnih.gov By occupying this pocket, they block the interaction between the N-terminal and C-terminal heptad repeats (NHR and CHR) of gp41, thus preventing the formation of the 6-HB and inhibiting viral fusion. researchgate.netresearchgate.net

The efficacy of these compounds is highly dependent on their chemical structure. For example, the presence of a carboxylic acid group can be important for mediating antiviral activity. mdpi.com Modifications to the core structure, such as the synthesis of 5-((arylfuran/1H-pyrrol-2-yl)methylene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-ones, have led to compounds with potent anti-HIV-1 activity at low nanomolar concentrations and high selectivity indexes. nih.govresearchgate.net These derivatives have been shown to be effective against both laboratory-adapted and primary HIV-1 strains, including those resistant to other entry inhibitors like T20. researchgate.netfrontiersin.org

Anti-inflammatory Pathways and Immunomodulation

Derivatives of this compound have demonstrated notable anti-inflammatory and immunomodulatory properties, engaging with various pathways implicated in the inflammatory cascade. The anti-inflammatory potential of these compounds is often linked to their ability to modulate the tumor microenvironment and inhibit cancer cell proliferation by targeting inflammatory pathways. nih.gov Chronic inflammation is a known driver of tumor development, and by interfering with these processes, pyrrole-based compounds can exert antitumor effects. nih.gov

The thiazolidine ring itself is a key pharmacophore found in compounds with a wide array of biological activities, including anti-inflammatory effects. nih.gove3s-conferences.org Thiazolidinone derivatives, a closely related class of compounds, have been extensively studied for their anti-inflammatory actions. researchgate.net For instance, 2-(benzylamino)-5-((thiophen-2-yl)methylene)-thiazol-4-(5H)-one has been shown to exert a significant anti-inflammatory response in peripheral blood mononuclear cells (PBMCs) through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. nih.gov NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes.

Furthermore, certain thiazolidinedione derivatives can suppress the production of nitric oxide (NO), a key inflammatory mediator. nih.gov For example, (Z)-5-(2,4-dihydroxybenzylidene)-thiazolidine-2,4-dione was found to inhibit nitroprusside-induced NO generation in a dose-dependent manner. nih.gov The anti-inflammatory activity of some thiazolidinone derivatives has been shown to be comparable to that of established drugs like celecoxib. tandfonline.com

The immunomodulatory effects of these derivatives are also significant. Pyrrole derivatives can modulate the tumor microenvironment, which is a complex milieu of immune cells, stromal cells, and signaling molecules that can either promote or suppress tumor growth. nih.gov By influencing this environment, these compounds can potentially shift the balance towards an anti-tumor immune response. The integration of pyrrole and thiazolidine rings into a single molecular entity can lead to synergistic effects, targeting multiple pathways involved in inflammation and immunity. nih.gov

Antioxidant Mechanisms via Radical Scavenging and Enzyme Inhibition

The antioxidant properties of this compound derivatives contribute significantly to their biological activity, primarily through direct radical scavenging and the inhibition of enzymes involved in oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases, including cancer and inflammation. nih.gov

Pyrrole derivatives are recognized for their antioxidant activity, which helps protect cells from damage induced by oxidative stress. nih.gov This antioxidant capacity is a contributing factor to their potential as antitumor agents. nih.gov Thiazolidine-containing compounds have also been reported to possess antioxidant properties. e3s-conferences.org

The mechanisms by which these compounds exert their antioxidant effects are varied. One primary mechanism is the scavenging of free radicals. This has been demonstrated in studies using assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays. nih.govtandfonline.com For instance, thiophene-substituted 4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-ones have shown significant inhibition of both DPPH and ABTS free radicals. tandfonline.com Specifically, compound 15a in one study exhibited 90.94% inhibition of DPPH and 79.03% inhibition of the ABTS free radical at a concentration of 500 µg/mL. tandfonline.com

Enzyme inhibition is another key antioxidant mechanism. Some thiazolidine derivatives act as inhibitors of enzymes that play a role in generating ROS or are involved in the inflammatory process, which is often linked to oxidative stress. For example, certain 5-ene-4-thiazolidinones have been identified as potent inhibitors of xanthine (B1682287) oxidase, an enzyme that produces superoxide (B77818) radicals. nih.gov Additionally, some thiazolidinedione derivatives have been found to inhibit aldose reductase, an enzyme in the polyol pathway that can contribute to oxidative stress when overactivated. mdpi.com

The antioxidant activity of these compounds is often influenced by their chemical structure. For example, in a series of thiazolidine derivatives, the presence of methyl, methoxy, and halogen (fluoro, chloro) substituents at the para position of a phenyl ring was found to enhance radical scavenging activity. nih.gov Similarly, for some pyrrole-benzimidazole derivatives, specific substitutions led to potent inhibition of lipid peroxidation, a key process of oxidative damage. nih.gov

Table 1: Antioxidant Activity of Thiophene-Substituted 4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one Derivatives tandfonline.com

| Compound | Substitution | % DPPH Radical Inhibition (at 500 µg/mL) |

|---|---|---|

| 13 | - | 90.53 |

| 15a | Thiophene | 90.94 |

| 15b | Chloro-substituted thiophene | 89.64 |

| 15c | Bromo-substituted thiophene | 86.38 |

| 15d | Methyl-substituted thiophene | 85.23 |

| Ascorbic Acid (Standard) | - | 92.78 |

Computational and in Silico Studies of 2 1h Pyrrol 2 Yl Thiazolidine

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein.

Molecular docking simulations have been employed to investigate the binding interactions of 2-(1H-pyrrol-2-yl)thiazolidine derivatives with various biological targets. impactfactor.org For instance, in a study evaluating novel thiazole-based thiazolidin-4-one derivatives for antimicrobial activity, the compound 2-(1H-pyrrol-2-yl)-3-(thiazol-2-yl)thiazolidin-4-one (compound 2a) was docked against a target protein from Candida albicans (PDB ID: 1KZN). impactfactor.org The simulation predicted a moderate binding affinity for this compound. impactfactor.org

Comparatively, other derivatives within the same series showed varying affinities, highlighting the influence of different substituents on receptor binding. impactfactor.org For example, the introduction of a methoxy-substituted phenyl ring or an indole (B1671886) moiety in place of the pyrrole (B145914) ring resulted in higher predicted binding affinities. impactfactor.org

In other research, derivatives such as 5-((1H-pyrrol-2-yl)methylene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-ones were investigated as potential HIV-1 fusion inhibitors targeting the gp41 protein. researchgate.net Docking studies indicated that a compound containing the pyrrole ring had a different and less favorable orientation within the gp41 hydrophobic cavity compared to more active furan-containing analogs, leading to missed critical interactions. researchgate.net This demonstrates the utility of docking in predicting how subtle structural changes can drastically alter binding modes and potential efficacy.

| Compound | Substituent at position 2 | Binding Affinity (kcal/mol) |

|---|---|---|

| 2a | 1H-pyrrol-2-yl | -5.5 |

| 2b | furan-2-yl | -5.3 |

| 2f | pyridin-2-yl | -5.4 |

| 2i | 1H-indol-3-yl | -5.7 |

| 2j | 4-methoxyphenyl | -6.8 |

| Chloramphenicol (Standard) | - | -7.4 |

A key outcome of molecular docking is the detailed visualization of ligand-protein interaction networks. These studies reveal the specific types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, that stabilize the ligand within the protein's binding site.

For thiazolidine (B150603) derivatives, these interactions are critical for their biological activity. Studies on related compounds targeting HIV-1 reverse transcriptase have shown that the oxygen atom of the carbonyl group on the thiazolidinone moiety can form a significant hydrogen bond with the residue Lys101, anchoring the inhibitor in the binding site. nih.gov In the case of HIV-1 gp41 inhibitors, highly active compounds form important ionic interactions with Lysine 574 (K574) within a hydrophobic cavity. researchgate.net The less active pyrrole-containing derivative was shown to miss these crucial interactions due to a different binding orientation. researchgate.net

The indole moiety in related structures has been observed to contribute to favorable binding through both hydrogen bonding and π-stacking interactions. impactfactor.org Similarly, docking studies of thiazolidine-2,4-dione derivatives as antibacterial agents targeting the S. aureus GyrB ATPase domain have demonstrated good interactions within the ATP binding pocket. nih.gov These interactions are fundamental to the molecule's ability to inhibit enzyme function.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models have been successfully developed for classes of compounds structurally related to this compound, such as thiazolidinediones and pyrrolidine (B122466) analogs. semanticscholar.orgresearchgate.netnih.gov These models are statistically robust and serve as tools to predict the biological efficacy of newly designed compounds. nih.gov

For example, 3D-QSAR studies on thiazolidinedione derivatives as dual inhibitors of dipeptidyl peptidase IV (DPP IV) and protein tyrosine phosphatase 1B (PTP1B) have yielded models with excellent predictive ability. researchgate.net The statistical quality of these models is assessed by parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). researchgate.net High values for these parameters indicate a strong correlation between the structural descriptors and biological activity, and a reliable predictive power of the model. researchgate.net

| Target Protein | r² (Correlation Coefficient) | q² (Cross-validated r²) |

|---|---|---|

| DPP IV | 0.9468 | 0.7173 |

| PTP1B | 0.9718 | 0.8190 |

These predictive models are valuable for the virtual screening of compound libraries and for guiding the synthesis of new derivatives with potentially enhanced activity. researchgate.net

A primary goal of QSAR analysis is to identify the key molecular properties, or descriptors, that govern the biological activity of the compounds. researchgate.net These descriptors can be electronic, steric, hydrophobic, or topological in nature.

For pyrrolidine analogs acting as DPP IV inhibitors, QSAR studies have highlighted the importance of descriptors such as the shape flexibility index, Ipso atom E-state index, and electrostatic parameters like dipole moment in determining inhibitory activity. nih.gov In other QSAR analyses of related heterocyclic compounds, studies revealed that antimycobacterial activity is predominantly explained by molecular connectivity indices, hydrogen donor features, and the shape factors of substituents. researchgate.net

For thiazolidinediones, 3D-QSAR contour maps provide a visual representation of where steric bulk or specific electrostatic properties (positive or negative charges) are likely to enhance or diminish activity. researchgate.net This allows medicinal chemists to understand the structure-activity relationship on a three-dimensional level and design more potent molecules by modifying the scaffold at specific positions. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide valuable insights into the stability of ligand-protein complexes and the conformational changes that may occur upon binding.

MD simulations have been applied to complexes of thiazolidine derivatives and their biological targets to validate the stability of binding modes predicted by molecular docking. researchgate.networldscientific.com These simulations confirm that the ligand remains stably bound within the active site over a period of time, often on the nanosecond scale. rsc.org

Key analyses performed during MD simulations include the calculation of the root mean square deviation (RMSD) and the root mean square fluctuation (RMSF). researchgate.netnih.gov RMSD measures the average deviation of the protein or ligand atoms from their initial position, with lower, stable values indicating a stable complex. nih.gov RMSF analysis identifies which parts of the protein are flexible and which residues are interacting with the ligand during the simulation. plos.org

Furthermore, MD simulations can be used to calculate the binding free energy of a ligand-protein complex, providing a more accurate estimation of binding affinity than docking scores alone. rsc.org Studies on related inhibitors have used MD simulations to reinforce docking outcomes and gain a deeper understanding of the dynamic and thermodynamic properties of the ligand-receptor interactions. rsc.org For thiazolidinedione derivatives, MD simulations have confirmed that lead compounds form more stable complexes with their target enzymes compared to standard reference inhibitors. researchgate.net

Conformational Landscape and Flexibility of the Compound

The three-dimensional shape (conformation) and flexibility of a molecule are critical determinants of its biological activity. These features govern how a molecule recognizes and binds to its specific biological target. Computational methods are extensively used to explore the conformational landscape of heterocyclic systems like pyrrole and thiazolidine derivatives.

The conformational preferences of five-membered rings, such as thiazolidine, are often described by a concept known as pseudorotation. This model characterizes the continuous puckering of the ring through a phase angle. The presence and position of substituents significantly influence this equilibrium. researchgate.netbeilstein-journals.org For instance, in substituted thiazolidine-2-thiones, the steric and electronic properties of the substituent dictate whether a pseudo-axial or pseudo-equatorial arrangement is favored. researchgate.net

Studies on related structures, such as 5-(1H-pyrrol-2-ylmethylene)-substituted thiazolidine-2,4-diones, have shown that the molecule can exist as a mixture of Z- and E-stereoisomers. The conformation of each isomer is distinct, with the relative orientation of the pyrrole and thiazolidine rings being a key feature. researchgate.net Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, combined with computational calculations (such as Density Functional Theory - DFT), are powerful tools for assigning stereochemistry and determining the most stable conformers in solution. beilstein-journals.orgresearchgate.netd-nb.info These analyses can reveal subtle but crucial structural details, such as the potential for intramolecular hydrogen bonding, which can stabilize a particular conformation and influence binding affinity. researchgate.net

Table 1: Summary of Conformational Analysis Techniques and Findings for Related Pyrrole-Thiazolidine Scaffolds

| Research Focus | Methodology | Key Findings | Citation |

|---|---|---|---|

| Conformational analysis of thiazolidine-2-thione | 1H NMR, 13C NMR, CNDO-2 calculations | Substituent requirements control the conformational equilibrium (pseudo-axial vs. pseudo-equatorial). | researchgate.net |

| Structural studies of 5-(1H-pyrrol-2-ylmethylene)-thiazolidine-2,4-diones | HPLC, NMR, NOE | Confirmed a mixture of Z- and E-isomers, with conformation dependent on the double bond configuration. The E-isomer is stabilized by an intramolecular hydrogen bond. | researchgate.net |

| Conformational analysis of pyrrolidine nucleotide analogs | NMR (³JHH), Molecular Modeling (PSEUROT) | The conformation of the five-membered ring can be tuned across the entire pseudorotation cycle by N-alkylation or N-acylation. | beilstein-journals.org |

Dynamic Behavior of Ligand-Target Complexes

While static docking models provide a snapshot of a ligand binding to its target, molecular dynamics (MD) simulations offer a more realistic and dynamic view. MD simulations track the movements and interactions of every atom in a system over time, providing critical information on the stability of the ligand-target complex and the nature of their interactions.

For derivatives containing pyrrole and thiazole (B1198619) or thiazolidine rings, MD simulations have been used to validate docking poses and understand the key interactions that confer binding affinity and selectivity. nih.govresearchgate.netnih.gov A typical MD simulation involves placing the docked ligand-protein complex in a simulated aqueous environment and calculating the forces between atoms to model their motion over a set period, often in the nanosecond range. nih.govresearchgate.net

Analysis of the MD trajectory can reveal:

Complex Stability: Root Mean Square Deviation (RMSD) is monitored to see if the ligand remains stably bound in the active site or if the protein structure undergoes significant changes. A stable complex will show fluctuations around an equilibrium value. researchgate.net

Protein Flexibility: Root Mean Square Fluctuation (RMSF) analysis identifies which parts of the protein are rigid and which are flexible, which can be important for induced-fit binding. researchgate.net

Key Interactions: The simulation can show the persistence of hydrogen bonds and hydrophobic contacts over time, confirming which interactions are most crucial for stable binding. nih.govmdpi.com

In a study on thiazolidinedione derivatives as dual inhibitors, MD simulations lasting 200 nanoseconds confirmed that the designed compounds formed more stable complexes with their target enzymes compared to reference inhibitors. researchgate.net Similarly, a 100-nanosecond simulation of a pyrrole-based inhibitor in complex with its target, BACE1, was used to confirm its binding strength and pattern. nih.gov

Virtual Screening and Lead Optimization Strategies

Computational approaches are central to both the discovery of initial "hit" compounds and their subsequent refinement into "lead" candidates with improved drug-like properties.

Virtual Screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net For scaffolds like this compound, VS can be used to explore how different substitutions on the pyrrole or thiazolidine rings might affect binding to a particular protein. For example, a pharmacophore-based virtual screening was used to identify active antitumor compounds from a series of thiazolylcoumarin derivatives. nih.gov

Lead Optimization is the process of taking a promising hit compound and synthetically modifying its structure to enhance its activity, selectivity, and pharmacokinetic properties. ijddd.com This is an iterative process, often guided by computational modeling. For instance, studies on pyrrole-derived agents have used a rational lead optimization approach, aided by molecular modeling, to develop compounds with potent antimycobacterial activity. researchgate.net Similarly, a hit-to-lead optimization campaign for 2-(1H-pyrazol-1-yl)thiazole derivatives successfully generated selective antagonists for the EP1 receptor with good oral pharmacokinetics. nih.gov

Strategies often involve:

Structure-Activity Relationship (SAR) Studies: Analyzing how changes in chemical structure affect biological activity to guide the design of more potent analogs. nih.gov

Bioisosteric Replacement: Swapping one part of the molecule for another with similar physical or chemical properties to improve potency or reduce toxicity. For example, a 2-oxo-1,3-thiazolidine fragment was selected as a bioisostere of 1,3-thiazolidine-2,4-dione to act as a zinc-binding group in the design of new enzyme inhibitors. core.ac.uk

Scaffold Hopping: Replacing the core structure of the molecule with a chemically different one that maintains the key binding interactions.

Table 3: Examples of Virtual Screening and Lead Optimization in Related Heterocyclic Compounds

| Compound/Scaffold | Goal | Computational Approach | Outcome | Citation |

|---|---|---|---|---|

| 2-Oxo-1,3-thiazolidine | Design of new HDAC inhibitors | Fragment-based design, molecular docking, virtual screening | Identification of eight promising ligands with better predicted binding affinity than standard inhibitors. | core.ac.uk |

| Thiazolylcoumarin derivatives | Identification of antitumor agents | Pharmacophore-based virtual screening | Identified active compounds that matched the target pharmacophore of a known inhibitor. | nih.gov |

| 2-(1H-Pyrazol-1-yl)thiazole | Development of EP1 receptor antagonists | Hit-to-lead optimization | Generated a compound with potent antagonist activity and favorable oral pharmacokinetics. | nih.gov |

In Silico Prediction of Molecular Properties for Drug Discovery

Beyond assessing the direct interaction with a target, a crucial role of computational science is to predict the pharmacokinetic profile of a drug candidate, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govresearchgate.net Predicting these properties early in the drug discovery process helps to identify compounds that are likely to fail in later, more expensive stages of development due to poor bioavailability or unforeseen toxicity. nih.gov This allows researchers to prioritize resources on the most promising candidates.

A wide array of in silico tools and models are available for these predictions, ranging from empirical rule-based systems to sophisticated machine learning and artificial intelligence algorithms. nih.govmdpi.com These models are trained on large datasets of experimental results.

Commonly predicted properties include:

Physicochemical Properties: Lipophilicity (logP), solubility, and molecular weight, which are foundational to drug absorption and distribution.

Absorption: Prediction of oral bioavailability, intestinal absorption, and permeability across the blood-brain barrier.

Distribution: Estimation of plasma protein binding and volume of distribution.

Metabolism: Identification of likely sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of renal clearance.

Toxicity: Forecasting potential for cardiotoxicity (e.g., hERG channel inhibition), hepatotoxicity, mutagenicity (Ames test), and other adverse effects.

It is considered best practice to use multiple in silico tools for predictions and compare the results to identify the most probable outcome, as the accuracy of any single model depends on its underlying algorithm and training dataset. nih.gov These predictive studies are essential for guiding the lead optimization process, where chemists can modify a molecule to improve its ADMET profile while maintaining its desired biological activity. mdpi.comre-place.be

Table 4: Overview of In Silico ADMET Prediction in Drug Discovery

| Property Category | Predicted Parameters | Importance in Drug Discovery | Common Modeling Approaches | Citation(s) |

|---|---|---|---|---|

| A bsorption | Intestinal absorption, Caco-2 permeability, oral bioavailability | Determines if a drug can effectively enter the bloodstream after administration. | QSAR, Machine Learning, Rule-based filters (e.g., Lipinski's Rule of Five) | nih.govmdpi.com |

| D istribution | Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) penetration | Governs where the drug goes in the body and if it can reach its target. | Classification models, Regression models | mdpi.com |

| M etabolism | Cytochrome P450 (CYP) inhibition/induction, sites of metabolism | Affects the drug's half-life and potential for drug-drug interactions. | Substructure pattern recognition, Docking with CYP enzymes | researchgate.netnih.gov |

| E xcretion | Renal clearance | Influences how long the drug remains in the body. | QSAR models | mdpi.com |

| T oxicity | hERG inhibition, hepatotoxicity, mutagenicity, carcinogenicity | Identifies potential safety liabilities to minimize adverse effects. | Toxicophore identification, Classification models, Systems toxicology | nih.govresearchgate.netnih.gov |

Table of Mentioned Compounds

| Compound Name/Class |

|---|

| This compound |

| Thiazolidine-2-thione |

| 5-(1H-pyrrol-2-ylmethylene)-substituted thiazolidine-2,4-diones |

| Pyrrolidine nucleotide analogs |

| 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile |

| Pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide |

| Thiazolidinedione |

| Thiazol-5-yl-pyrimidines |

| Hydrazine-linked thiazole analogues |

| Thiazolylcoumarin |

| 2-(1H-pyrazol-1-yl)thiazole |

| Benzothiazole |

| 1,3-thiazolidine-2,4-dione |

| 2-oxo-1,3-thiazolidine |

| Acetylcholinesterase (AChE) |

| Beta-site APP Cleaving Enzyme 1 (BACE1) |

| Dipeptidyl peptidase IV (DPP IV) |

| Protein tyrosine phosphatase 1B (PTP1B) |

| Cyclin-dependent kinase 2 (CDK2) |

| Cyclin-dependent kinase 7 (CDK7) |

| Monoamine oxidase-B (MAO-B) |

| Histone deacetylase (HDAC) |

Structure Activity Relationship Sar Investigations of 2 1h Pyrrol 2 Yl Thiazolidine Derivatives

Influence of Substitutions on the Pyrrole (B145914) Ring

The pyrrole ring, a five-membered aromatic heterocycle, is a critical pharmacophore in many biologically active compounds. nih.gov Its electronic properties and potential for hydrogen bonding play a significant role in molecular interactions. nih.gov Modifications to this ring, either by adding substituents to its carbon or nitrogen atoms or by changing its point of attachment to the thiazolidine (B150603) moiety, can profoundly influence the compound's biological activity.

Effect of Nitrogen and Carbon Atom Substituents on Biological Profile

In another study, a series of 5-((1-methyl-1H-pyrrol-2-yl)methylene)-2-(morpholinoimino)-3-phenylthiazolidin-4-ones was synthesized and evaluated for various biological activities. nih.govacs.org The presence of a methyl group on the pyrrole nitrogen was a key feature of the investigated compounds. nih.govacs.org

The following table summarizes the biological activities of selected pyrrole-substituted compounds:

| Compound Name | Substitution on Pyrrole Ring | Target/Activity | Key Findings |

| 4-[5-(4-fluorophenyl)-1-vinyl-1H-pyrrol-2-yl]-6-phenylpyrimidin-2-amine | N-vinyl, C5-(4-fluorophenyl) | AChE and α-glycosidase inhibition | Potent inhibitor researchgate.net |

| 4-[5-(4-fluorophenyl)-1H-pyrrol-2-yl]-6-phenylpyrimidin-2-amine | C5-(4-fluorophenyl) | AChE and α-glycosidase inhibition | Potent inhibitor researchgate.net |

| 5-((1-Methyl-1H-pyrrol-2-yl)methylene)-2-(morpholinoimino)-3-phenylthiazolidin-4-one | N-methyl | Anticholinesterase, tyrosinase, and urease inhibition | Exhibited a range of biological activities nih.govacs.org |

Impact of Pyrrole Position (e.g., 2-substituted vs. 3-substituted pyrrole)

The position of the linkage between the pyrrole and thiazolidine rings is a critical determinant of biological activity. While the 2-substituted pyrrole motif is common, the investigation of 3-substituted analogues can provide valuable SAR insights. The electronic and steric environment differs significantly between the C-2 and C-3 positions of the pyrrole ring, which can lead to altered binding affinities and pharmacological responses.

In a study comparing the effects of different heterocyclic substituents, the replacement of a pyrrolidine (B122466) ring with a pyrrole ring (an aromatic analogue) led to a decrease in certain physicochemical properties, such as the nonlinear optical response. mdpi.com This highlights that even subtle changes in the electronic nature of the substituent ring can have a measurable impact. While this study did not directly compare 2- versus 3-substituted pyrroles, it underscores the sensitivity of the molecular properties to the substituent's nature and position.

Modifications on the Thiazolidine Ring System

The thiazolidine ring offers multiple sites for substitution, including the C-2, N-3, C-4, and C-5 positions. Modifications at these positions have been extensively explored to fine-tune the pharmacological properties of 2-(1H-pyrrol-2-yl)thiazolidine derivatives.

Role of Substituents at C-2 Position on Activity

The C-2 position of the thiazolidine ring is a key site for modification. In many derivatives, this position is part of an imino or a thione group, which can be further substituted. For example, in a series of 2-(morpholinoimino)-thiazolidin-4-ones, the morpholinoimino group at the C-2 position was a constant feature, while substitutions were made elsewhere on the thiazolidine ring to probe their effect on activity. nih.govacs.org

Another study investigated quinazoline (B50416) derivatives with various substituents at the C-2 position. researchgate.net It was found that aromatic or alicyclic groups at this position led to superior inhibitory potency against aldose reductase, with a thiophene-containing compound showing the strongest inhibition. researchgate.net This suggests that the nature of the substituent at the C-2 position plays a significant role in target engagement.

Impact of N-3 Substitutions on Target Engagement and Biological Response

In a series of thiazolidine-2,4-dione derivatives, the replacement of a hydrogen atom at the N-3 position with a propyl-pyrrole group significantly increased the antimicrobial activity. researchgate.net This highlights the potential for substantial activity enhancement through N-3 substitution. Another study synthesized a series of N-(4-oxo-2-substituted-thiazolidin-3-yl)-4-(1H-pyrrol-1-yl)benzamides, where the N-3 position was part of a larger amide-containing substituent, indicating the diverse possibilities for modification at this site. ijpsonline.com

The following table presents data on the impact of N-3 substitutions:

| Base Scaffold | N-3 Substituent | Biological Activity | Key Findings |

| Thiazolidine-2,4-dione | Propyl-pyrrole | Antimicrobial | Significant increase in activity compared to unsubstituted compound researchgate.net |

| Thiazolidin-4-one | 4-(1H-pyrrol-1-yl)benzamide | Antimicrobial, Antitubercular | Synthesis of a series with this N-3 substituent ijpsonline.com |

Effects of C-4 and C-5 Substitutions on Pharmacological Activity

Substitutions at the C-4 and C-5 positions of the thiazolidine ring have been shown to be critical for pharmacological activity. The C-4 position is often a carbonyl group (thiazolidin-4-one), which can influence the electronic properties of the ring. The C-5 position is frequently substituted with a benzylidene or a similar group, which can be a key determinant of the compound's interaction with its biological target.

In a study of 5-substituted-2-(morpholinoimino)-thiazolidin-4-ones, a variety of substituted benzylidene groups were introduced at the C-5 position. nih.govacs.org The nature of the substituent on the benzylidene ring had a significant impact on the anticholinesterase, tyrosinase, and urease inhibitory activities. nih.govacs.org For instance, a derivative with a pyrrolidin-1-yl substituent on the benzylidene ring was the most active against butyrylcholinesterase (BChE). nih.govacs.org

Another study on 3-{5-substituted 4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acids revealed that substituents at the C-5 position influenced antimicrobial activity. mdpi.com Compounds with furan (B31954) and bromothiophene substituents at C-5 showed the highest antibacterial activity among the tested derivatives. mdpi.com Furthermore, a (1H-pyrrol-2-yl)methylene substitution at the C-5 position of a thiazolidinone ring was found to contribute to antifungal activity. scielo.br

The presence of an ester group attached to the C-5 position of a thiazolidine-4-one ring via a methylene (B1212753) linker was found to be crucial for anticancer activity in another series of compounds. mdpi.com In contrast, derivatives with methyl or propyl groups on the thiazolidine-4-one ring were the least active. mdpi.com

The following table summarizes the effects of C-4 and C-5 substitutions:

| Scaffold | C-5 Substituent | Biological Activity | Key Findings |

| 2-(morpholinoimino)-3-phenylthiazolidin-4-one | 4-(pyrrolidin-1-yl)benzylidene | BChE inhibition | Most active BChE inhibitor in the series nih.govacs.org |

| 3-{4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acid | Furan or bromothiophene methylene | Antibacterial | Highest activity among derivatives with aromatic substituents mdpi.com |

| 2-[(4,5-diphenylthiazol-2-yl)imino]-1,3-thiazolidin-4-one | (1H-pyrrol-2-yl)methylene | Antifungal | Contributed to antifungal efficacy scielo.br |

| Acridine-spiro-thiazolidine-4-one | Methylene acetate | Anticancer | Crucial for excellent activity against tumor cell lines mdpi.com |

| Acridine-spiro-thiazolidine-4-one | Methyl or propyl | Anticancer | Least active compounds in the series mdpi.com |

Linker Chemistry and Spacer Group Optimization

The nature of the linker connecting the core this compound scaffold to other pharmacophoric groups is a determinant of biological activity. Research into linker chemistry focuses on optimizing the length, flexibility, and chemical nature of this spacer to enhance interactions with biological targets.

In a series of ERK1/2 inhibitors, the "C=C double bond 'spacer'" and an "ethylamine tail" were identified as important for activity. researchgate.net Modifications to these groups were explored to define the pharmacophore. Similarly, the introduction of an acetic acid moiety at the N-3 position of the thiazolidine ring serves as a common linker strategy. researchgate.netmdpi.com This acidic linker can influence solubility and provide a key interaction point with target proteins.

Systematic optimization of the spacer has been demonstrated by comparing different linker groups. For example, in a series of novel DNA gyrase inhibitors, the 2-amino group on a thiazole (B1198619) ring (related to the thiazolidine core) was substituted with various groups to act as linkers. These included oxalyl, malonyl, and succinyl groups, which vary in length and flexibility, allowing for fine-tuning of the interaction with target residues like Arg76 and/or Arg136. nih.gov

Table 1: Impact of Linker/Spacer Variation on Biological Activity

| Base Scaffold | Linker/Spacer Group | Target/Activity | Key Finding | Reference |

| Acridine-Pyrrole-Thiazolidine | Thiourea Linker | Antitumor | Enhanced antiproliferative effects. | mdpi.com |

| Thiazolidine-2,4-dione | C=C Double Bond "Spacer" | ERK Inhibitor | The exocyclic double bond is essential for anticancer activity. | researchgate.netjuniperpublishers.com |

| Thiazolidine-2,4-dione | Ethylamine (B1201723) Tail | ERK Inhibitor | The ethylamine tail was a key area for SAR exploration. | researchgate.net |

| Benzothiazole-Pyrrole-Carboxamide | Oxalyl, Malonyl, Succinyl | DNA Gyrase Inhibitor | Allows for optimized interaction with key arginine residues in the target enzyme. | nih.gov |

| Benzylidene-Thiazolidine | Acetic Acid | Various | Common linker strategy to modulate properties and provide an interaction point. | mdpi.com |

These findings collectively underscore that the linker is not merely a passive connector but an active component of the pharmacophore. Its optimization is a critical step in modulating the potency, selectivity, and pharmacokinetic properties of this compound derivatives.

Chirality and Stereoisomerism in Structure-Activity Relationships

Stereoisomerism, which includes both enantiomers and diastereomers, plays a pivotal role in the biological activity of chiral molecules. libretexts.org Since biological targets like enzymes and receptors are themselves chiral, they often exhibit stereoselectivity, meaning they interact differently with different stereoisomers of a drug. nih.gov This can lead to one isomer being significantly more active, inactive, or even having a different or adverse effect compared to its counterpart. nih.gov

In the context of this compound derivatives, the thiazolidine ring can contain one or more chiral centers, typically at positions 2, 4, and 5, leading to the existence of multiple stereoisomers. researchgate.netudelar.edu.uy The specific three-dimensional arrangement of substituents around these chiral centers can profoundly influence how the molecule fits into a binding site.

Research on related heterocyclic compounds has explicitly demonstrated the importance of chirality. For instance, in the development of novel DNA gyrase inhibitors based on a 1H-pyrrole-2-carboxamide scaffold, the influence of chirality on enzymatic inhibition was specifically assessed by testing the (R)-isomer of a lead compound. nih.gov This highlights a common strategy in medicinal chemistry where, once a chiral lead is identified, its enantiomers are synthesized and tested separately to determine if the activity is stereospecific. The United States Food and Drug Administration (FDA) guidelines emphasize the need to establish the absolute stereochemistry of chiral compounds early in development. nih.gov

Furthermore, geometric isomerism around double bonds, such as the exocyclic bond at the 5-position of a thiazolidinone ring, is also a critical factor. nih.gov The E (trans) and Z (cis) configurations dictate the spatial orientation of large substituents, which directly impacts target binding. ulisboa.pt For example, the compound 2-[(5Z)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is explicitly named with the (Z) designation, indicating the importance of this specific geometric configuration for its properties. ontosight.ai

The process of developing a single-isomer drug often involves chiral synthesis or separation of isomers (resolution) to isolate the desired active compound, known as the eutomer. nih.gov While creating and testing all possible stereoisomers can be challenging, it is a crucial step for optimizing the therapeutic profile and avoiding potential issues from less active or unwanted isomers. nih.gov

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for Complex Derivatives

The future synthesis of complex derivatives of 2-(1H-pyrrol-2-yl)thiazolidine will likely focus on efficiency, diversity, and stereoselectivity. Modern synthetic chemistry offers a powerful toolkit for the functionalization of heterocyclic compounds. numberanalytics.com

One promising approach is the use of multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants, thereby increasing efficiency and reducing waste. organic-chemistry.orgnih.gov For instance, novel MCRs could be designed to introduce a variety of substituents onto either the pyrrole (B145914) or thiazolidine (B150603) ring of the core scaffold. organic-chemistry.orgorganic-chemistry.org

Catalyst-mediated synthesis is another critical area for development, with transition metals and enzymes enabling the creation of complex heterocyclic structures with high yield and selectivity. numberanalytics.comresearchgate.net For example, a novel one-pot, three-component protocol has been successfully used for the stereoselective synthesis of spiro thiazolidines, a strategy that could be adapted for creating chiral derivatives of this compound. nih.gov The use of green chemistry principles, such as microwave-assisted synthesis and the use of environmentally benign solvents, is also expected to be a key feature of future synthetic strategies. researchgate.netresearchgate.net

Table 1: Potential Synthetic Strategies for this compound Derivatives

| Synthetic Strategy | Description | Potential Advantages |

|---|---|---|

| Multi-Component Reactions (MCRs) | Combining three or more reactants in a single step to build molecular complexity. | Increased efficiency, reduced waste, rapid library generation. |

| Catalyst-Mediated Synthesis | Employing transition metals, enzymes, or nanocatalysts to control reaction outcomes. | High selectivity and yield, access to complex architectures. numberanalytics.comresearchgate.net |

| Stereoselective Synthesis | Controlling the 3D arrangement of atoms in the molecule. | Creation of specific enantiomers, which can have different biological activities. nih.gov |

Design of Multi-Target Directed Ligands Based on the this compound Scaffold